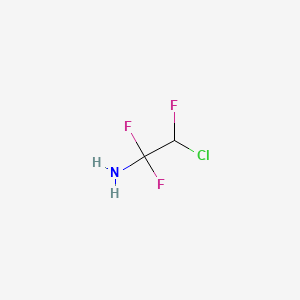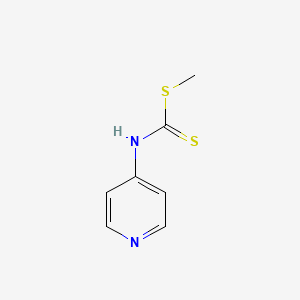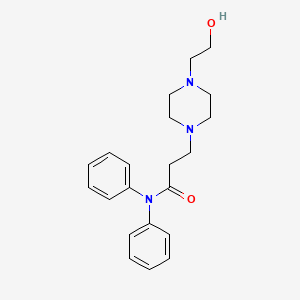
3-(3-Bromo-4-methoxyphenyl)-5-hydroxymethyl-2-oxazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-4-methoxyphenyl)-5-hydroxymethyl-2-oxazolidinone is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a bromine atom, a methoxy group, and a hydroxymethyl group attached to a phenyl ring, which is further connected to an oxazolidinone ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-methoxyphenyl)-5-hydroxymethyl-2-oxazolidinone can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-4-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the oxazolidinone ring. The hydroxymethyl group can be introduced through a subsequent reduction reaction using a suitable reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromo-4-methoxyphenyl)-5-hydroxymethyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(3-Bromo-4-methoxyphenyl)-5-carboxy-2-oxazolidinone.
Reduction: 3-(4-Methoxyphenyl)-5-hydroxymethyl-2-oxazolidinone.
Substitution: 3-(3-Methoxy-4-methoxyphenyl)-5-hydroxymethyl-2-oxazolidinone.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromo-4-methoxyphenyl)-5-hydroxymethyl-2-oxazolidinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use as an antibiotic, particularly against resistant bacterial strains.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3-Bromo-4-methoxyphenyl)-5-hydroxymethyl-2-oxazolidinone involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby halting protein synthesis and leading to bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Cycloserine: An antibiotic with a different structure but similar antimicrobial properties.
Uniqueness
3-(3-Bromo-4-methoxyphenyl)-5-hydroxymethyl-2-oxazolidinone is unique due to its specific substitution pattern on the phenyl ring, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones.
Eigenschaften
CAS-Nummer |
42902-34-1 |
|---|---|
Molekularformel |
C11H12BrNO4 |
Molekulargewicht |
302.12 g/mol |
IUPAC-Name |
3-(3-bromo-4-methoxyphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H12BrNO4/c1-16-10-3-2-7(4-9(10)12)13-5-8(6-14)17-11(13)15/h2-4,8,14H,5-6H2,1H3 |
InChI-Schlüssel |
XFDODDAHQLQCMF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)N2CC(OC2=O)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


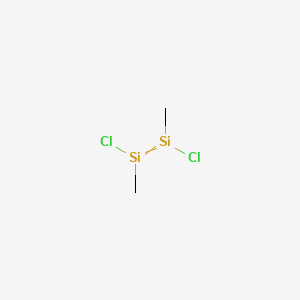
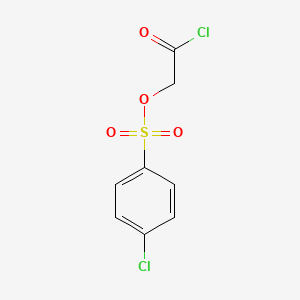


![3-[5-(4-Methoxyphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14656345.png)
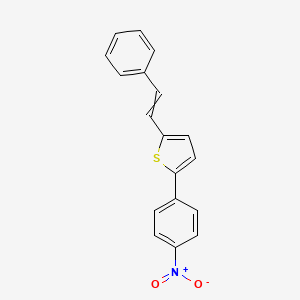
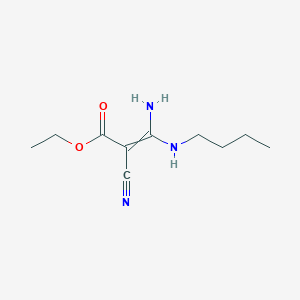

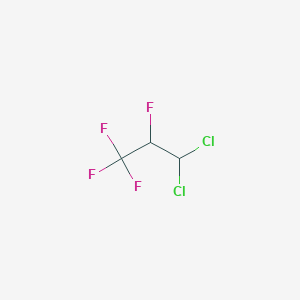
![6-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14656366.png)
